molecular formula C6H10O4S2 B154945 Dimethyl dithiodiacetate CAS No. 1665-64-1

Dimethyl dithiodiacetate

Cat. No. B154945
CAS RN: 1665-64-1
M. Wt: 210.3 g/mol
InChI Key: CJFDFRRZIPQFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl dithiodiacetate (DTDA) is a chemical compound that has been widely used in scientific research for its unique properties and applications. It is a sulfur-containing compound that is synthesized by reacting acetic anhydride with sodium sulfide. DTDA has been extensively studied for its potential use in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Dimethyl dithiodiacetate has been extensively studied for its potential use in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anticancer properties and has been used in cancer research. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, this compound has been used as a plant growth regulator and has been shown to increase crop yields. This compound has also been studied for its potential use in the treatment of plant diseases.
In environmental science, this compound has been used as a water treatment agent and has been shown to remove heavy metals from contaminated water.

Mechanism of Action

Dimethyl dithiodiacetate exerts its biological effects through the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In plants, this compound has been shown to increase crop yields and improve plant resistance to environmental stress. In water treatment, this compound has been shown to remove heavy metals from contaminated water.

Advantages and Limitations for Lab Experiments

Dimethyl dithiodiacetate has several advantages as a research tool. It is a relatively simple and inexpensive compound to synthesize, and it has a wide range of potential applications. However, this compound also has some limitations. It is a highly reactive compound and can be difficult to handle. It also has a strong odor, which can be unpleasant for researchers working with the compound.

Future Directions

There are many potential future directions for research on Dimethyl dithiodiacetate. In medicine, this compound could be further studied for its potential use in the treatment of neurodegenerative disorders and other diseases. In agriculture, this compound could be studied for its potential use in the treatment of plant diseases and for its effects on soil health. In environmental science, this compound could be studied for its potential use in the treatment of contaminated water and for its effects on aquatic ecosystems.
Conclusion:
In conclusion, this compound is a sulfur-containing compound that has been widely used in scientific research for its unique properties and applications. It is synthesized by reacting acetic anhydride with sodium sulfide and has been studied for its potential use in medicine, agriculture, and environmental science. This compound exerts its biological effects through the modulation of cellular signaling pathways and has a wide range of biochemical and physiological effects. While this compound has several advantages as a research tool, it also has some limitations. There are many potential future directions for research on this compound, and further studies could lead to new discoveries and applications for this compound.

Synthesis Methods

Dimethyl dithiodiacetate is synthesized by reacting acetic anhydride with sodium sulfide. The reaction results in the formation of this compound and sodium acetate. The reaction can be represented as follows:
(CH3CO)2O + Na2S → (CH3CO)2S2CH3 + 2NaOAc
The synthesis of this compound is a relatively simple and straightforward process, and the compound can be obtained in high yields.

properties

CAS RN

1665-64-1

Molecular Formula

C6H10O4S2

Molecular Weight

210.3 g/mol

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)disulfanyl]acetate

InChI

InChI=1S/C6H10O4S2/c1-9-5(7)3-11-12-4-6(8)10-2/h3-4H2,1-2H3

InChI Key

CJFDFRRZIPQFKP-UHFFFAOYSA-N

SMILES

COC(=O)CSSCC(=O)OC

Canonical SMILES

COC(=O)CSSCC(=O)OC

synonyms

Methoxycarbonylmethyldisulfanyl-acetic acid methyl ester

Origin of Product

United States

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